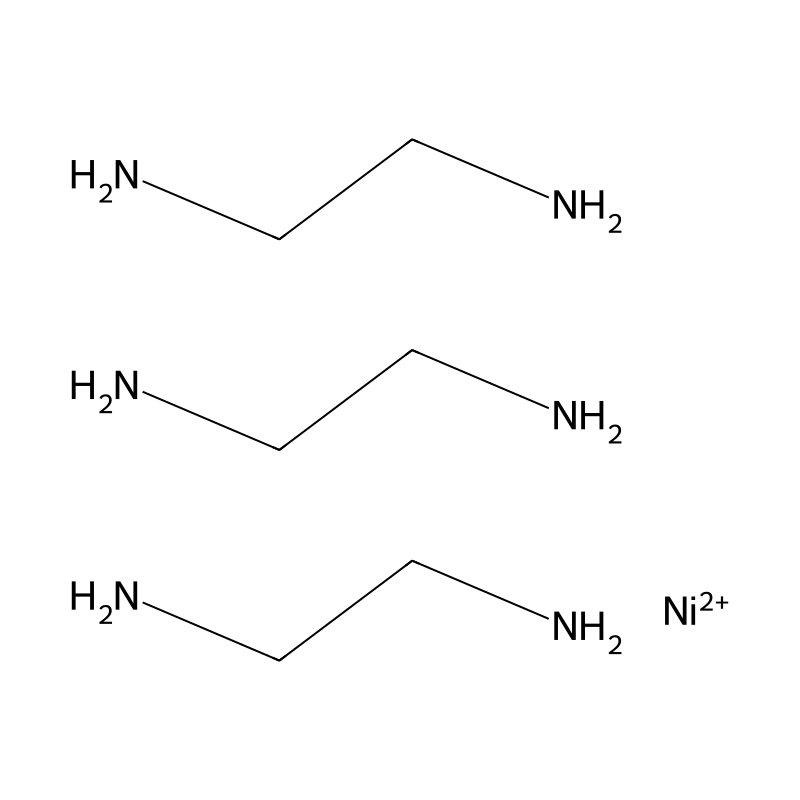

tris(ethane-1,2-diamine)nickel(II)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Tris(ethane-1,2-diamine)nickel(II) is a coordination compound featuring a nickel ion coordinated to three ethane-1,2-diamine ligands. The chemical formula for this compound is , and it typically forms in a distorted octahedral geometry due to the chelating nature of the ethane-1,2-diamine ligands. This compound is notable for its vibrant color changes in solution, which are influenced by the ligand environment and the oxidation state of the nickel ion.

The formation of tris(ethane-1,2-diamine)nickel(II) can be represented by the following reaction when ethane-1,2-diamine is added to a nickel(II) salt, such as nickel(II) chloride:

This reaction illustrates the displacement of water molecules coordinated to the nickel ion by ethane-1,2-diamine ligands. The resulting complex exhibits distinct color changes depending on the concentration and specific conditions of the solution. For example, upon adding ethane-1,2-diamine to an aqueous solution of nickel(II) chloride, the color transitions from green to blue and eventually to violet as more ligands coordinate with the metal center .

Tris(ethane-1,2-diamine)nickel(II) has been investigated for its potential biological activities, particularly in relation to its interactions with biological macromolecules. Nickel complexes are known to exhibit various biological effects, including antimicrobial properties and potential roles in enzyme catalysis. Studies suggest that nickel coordination compounds can influence cellular processes and may have applications in medicinal chemistry .

The synthesis of tris(ethane-1,2-diamine)nickel(II) typically involves a straightforward coordination reaction between nickel salts and ethane-1,2-diamine. Common methods include:

- Direct Reaction: Mixing a nickel(II) salt (like nickel(II) chloride) with an excess of ethane-1,2-diamine in an aqueous solution under controlled conditions.

- Precipitation Method: Using a precipitation reaction where nickel hydroxide is formed first and then reacted with ethane-1,2-diamine.

These methods yield tris(ethane-1,2-diamine)nickel(II) as a colored complex that can be purified through recrystallization processes.

Tris(ethane-1,2-diamine)nickel(II) has various applications in fields such as:

- Catalysis: It can serve as a catalyst in organic reactions due to its ability to stabilize certain transition states.

- Electrocatalysis: Research indicates its potential use in electrocatalytic processes like hydrogen evolution reactions .

- Biochemistry: Its interactions with biomolecules make it a candidate for studies in enzyme mimetics and drug design.

Studies on the interactions of tris(ethane-1,2-diamine)nickel(II) with different substrates have shown that it can form stable complexes with various ligands. These interactions are crucial for understanding its reactivity and potential applications in biochemistry and catalysis. For example, interaction studies have demonstrated that this compound can effectively bind to nucleic acids and proteins, influencing their structure and function .

Tris(ethane-1,2-diamine)nickel(II) shares similarities with other coordination compounds involving transition metals and bidentate or tridentate ligands. Some comparable compounds include:

The uniqueness of tris(ethane-1,2-diamine)nickel(II) lies in its specific ligand environment and the resulting properties that arise from its unique octahedral coordination geometry. The choice of ligand significantly affects the stability, reactivity, and colorimetric properties of these complexes.

Electronic Configuration and Orbital Considerations

d⁸ Configuration of Nickel(II)

Tris(ethane-1,2-diamine)nickel(II) features a central nickel ion in the +2 oxidation state, exhibiting a characteristic d⁸ electronic configuration [1] [2]. The nickel(II) center contains eight electrons distributed within the d orbital manifold, which fundamentally determines the magnetic and spectroscopic properties of the complex. This d⁸ configuration places the complex among the transition metal systems where electron-electron repulsion effects significantly influence the overall electronic structure and stability [3] [4].

The d⁸ electron configuration in octahedral coordination environments typically leads to high-spin arrangements when the crystal field splitting energy is relatively small compared to the electron pairing energy [5]. In tris(ethane-1,2-diamine)nickel(II), the presence of three bidentate ethane-1,2-diamine ligands creates a pseudooctahedral environment around the central nickel ion, though with significant distortion due to the chelating nature of the ligands [6] [7].

Crystal Field Splitting in Octahedral Environment

The octahedral crystal field environment around the nickel(II) center in tris(ethane-1,2-diamine)nickel(II) results in characteristic splitting of the five degenerate d orbitals into two distinct energy levels [8] [9]. The higher energy eg orbitals (dx²-y² and dz²) are directed along the coordination axes toward the ligands, while the lower energy t₂g orbitals (dxy, dyz, and dzx) are oriented between the ligand positions [8] [10].

The crystal field splitting parameter (10Dq or Δₒ) for tris(ethane-1,2-diamine)nickel(II) complexes typically ranges from 8,500 to 10,800 cm⁻¹, indicating a moderate ligand field strength [9] [11]. This value places ethane-1,2-diamine in the middle region of the spectrochemical series, exhibiting stronger field characteristics than water molecules but weaker than strong field ligands such as cyanide or carbon monoxide [9] [11].

The distorted octahedral geometry, arising from the constraints imposed by the five-membered chelate rings formed by the ethane-1,2-diamine ligands, introduces additional splitting patterns beyond the idealized octahedral case [6] [12]. This distortion manifests as variations in the Ni-N bond lengths and N-Ni-N bond angles, which can be observed through crystallographic studies showing average Ni-N distances of approximately 2.10-2.20 Å [13] [12].

High-Spin Nature and Electronic Transitions

The d⁸ configuration in the moderate crystal field environment of tris(ethane-1,2-diamine)nickel(II) results in a high-spin electronic state with two unpaired electrons [3] [4]. The electronic configuration follows the pattern t₂g⁶eg², where six electrons occupy the lower energy t₂g orbitals and two electrons occupy the higher energy eg orbitals [4] [9]. This arrangement gives rise to a ground state term symbol of ³A₂g in octahedral symmetry [14] [15].

The magnetic moment of tris(ethane-1,2-diamine)nickel(II) complexes typically ranges from 2.7 to 3.2 Bohr magnetons, which is consistent with the presence of two unpaired electrons and includes contributions from spin-orbit coupling effects [16] . This value slightly exceeds the spin-only magnetic moment of 2.83 BM expected for two unpaired electrons, indicating significant orbital angular momentum contributions [16] [4].

Ultraviolet-Visible Spectroscopy

d-d Transitions and Characteristic Absorption Bands

The electronic absorption spectrum of tris(ethane-1,2-diamine)nickel(II) exhibits three characteristic spin-allowed d-d transitions that are fundamental to understanding the electronic structure of this octahedral complex [14] [18] [19]. These transitions originate from the ³A₂g ground state and terminate in excited triplet states, following the selection rules for octahedral transition metal complexes [14] [15].

The lowest energy transition, ³A₂g → ³T₂g, typically appears in the near-infrared region at approximately 8,500-10,000 cm⁻¹ (1000-1200 nm) [9] [11]. This transition corresponds to the promotion of electrons from the t₂g to eg orbitals and directly reflects the crystal field splitting energy (10Dq) [9] [18]. The intensity of this band is relatively weak, as expected for Laporte-forbidden d-d transitions in centrosymmetric environments [18] [19].

The middle energy transition, ³A₂g → ³T₁g(F), occurs in the visible region around 20,000-25,000 cm⁻¹ (400-500 nm) and often exhibits complex band shapes [14] [18]. This transition frequently displays splitting or shoulder formations due to spin-orbit coupling effects and vibronic interactions [14] [15]. The characteristic violet to blue coloration of tris(ethane-1,2-diamine)nickel(II) complexes primarily arises from this absorption band [16].

The highest energy spin-allowed transition, ³A₂g → ³T₁g(P), appears in the ultraviolet region at approximately 28,000-33,000 cm⁻¹ (300-350 nm) [9] [14]. This transition involves promotion to excited states derived from the ⁴P free ion term and typically exhibits the highest intensity among the three d-d bands [14] [18].

Bathochromic Shifts in Different Media

The spectroscopic properties of tris(ethane-1,2-diamine)nickel(II) complexes demonstrate significant solvatochromic behavior, with absorption maxima shifting to longer wavelengths (bathochromic shifts) in response to changes in the surrounding medium [21] [22] [23]. These shifts provide valuable information about metal-ligand interactions and the influence of environmental factors on the electronic structure [22] [24].

In polar protic solvents, the d-d transition bands typically exhibit bathochromic shifts compared to measurements in nonpolar environments [22] [23]. This red-shifting behavior arises from stabilization of the excited states through hydrogen bonding interactions and electrostatic effects with the solvent molecules [22] [24]. The magnitude of these shifts generally correlates with solvent polarity parameters, including dielectric constant and hydrogen bond donor ability [22] [23].

The bathochromic shifts observed in different media also reflect changes in the ligand field strength around the nickel center [21] [24]. Coordination of additional solvent molecules in the outer coordination sphere can modify the electronic environment and alter the energy gaps between d orbitals [23] [24]. These environmental effects are particularly pronounced for the ³A₂g → ³T₁g(F) transition, which often shows the most significant wavelength dependence on solvent properties [18] [22].

Comparative Analysis with Related Nickel(II) Complexes

Comparative spectroscopic studies of tris(ethane-1,2-diamine)nickel(II) with related octahedral nickel(II) complexes reveal systematic trends in ligand field effects and electronic structure [9] [11] [14]. The crystal field splitting parameter for the ethane-1,2-diamine complex (10,800 cm⁻¹) is notably higher than that observed for the hexaaqua complex [Ni(H₂O)₆]²⁺ (8,500 cm⁻¹) but comparable to the hexaammine complex [Ni(NH₃)₆]²⁺ (10,800 cm⁻¹) [9] [11].

The enhanced ligand field strength of ethane-1,2-diamine compared to water reflects the stronger σ-donor capability of amine nitrogen atoms relative to oxygen donors [9] [19]. The chelate effect, arising from the formation of thermodynamically favored five-membered rings, contributes additional stabilization that influences the overall electronic structure [6] [12]. This chelation effect manifests spectroscopically as relatively sharp and well-defined absorption bands compared to complexes with monodentate ligands [14] [19].

Spin-forbidden transitions, particularly ³A₂g → ¹Eg and ³A₂g → ¹A₁g, are also observable in the electronic spectra of tris(ethane-1,2-diamine)nickel(II), though with much lower intensities than the spin-allowed bands [14] [15]. These forbidden transitions gain intensity through spin-orbit coupling mechanisms and provide additional insights into the electronic structure and symmetry of the complex [15] [25].

Vibrational Spectroscopy

Infrared Active Modes

The infrared spectrum of tris(ethane-1,2-diamine)nickel(II) displays characteristic vibrational modes associated with both the organic ligand framework and the metal-ligand coordination bonds [26] [27] [28]. The N-H stretching vibrations appear as prominent features in the 3100-3400 cm⁻¹ region, with asymmetric stretching modes typically observed at higher frequencies (3300-3400 cm⁻¹) than symmetric stretching modes (3150-3250 cm⁻¹) [26] [28].

The N-H deformation modes manifest in the 1580-1630 cm⁻¹ region and provide information about the coordination environment of the amine nitrogen atoms [26] [27]. These bending vibrations are sensitive to metal coordination and typically shift to lower frequencies upon complexation compared to the free ligand [27] [28]. The C-C and C-N stretching vibrations of the ethane-1,2-diamine backbone appear in the 950-1100 cm⁻¹ region and are useful for confirming ligand integrity and coordination mode [26] [28].

The far-infrared region (200-600 cm⁻¹) contains the metal-ligand vibrational modes that are particularly diagnostic for coordination compounds [26] [29]. The Ni-N stretching vibrations typically appear in the 450-550 cm⁻¹ range, while Ni-N-C bending modes are observed at lower frequencies around 200-350 cm⁻¹ [26] [30]. These low-frequency modes are highly sensitive to changes in coordination geometry and bond strength [29] [31].

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy and is particularly valuable for studying symmetric vibrational modes that may be infrared inactive [26] [29] [32]. The Raman spectrum of tris(ethane-1,2-diamine)nickel(II) exhibits strong bands corresponding to symmetric stretching vibrations of the C-C backbone (950-1000 cm⁻¹) and breathing modes of the chelate rings [26] [29].

The metal-ligand Raman-active modes appear in the same frequency range as their infrared counterparts but may show different relative intensities due to different selection rules [29] [32]. The symmetric Ni-N stretching vibrations are often more prominent in Raman spectra than in infrared spectra, providing enhanced sensitivity for studying metal-ligand bond strength variations [29] [31].

Polarization studies using Raman spectroscopy can provide additional information about molecular symmetry and vibrational mode assignments [29] [32]. The octahedral point group symmetry of tris(ethane-1,2-diamine)nickel(II), though distorted, results in characteristic polarization patterns that aid in band assignments and structural analysis [26] [29].

Metal-Ligand Vibrational Assignments

The assignment of metal-ligand vibrational modes in tris(ethane-1,2-diamine)nickel(II) requires careful consideration of the complex's molecular symmetry and the coupling between different vibrational coordinates [30] [33] [31]. The Ni-N stretching vibrations, appearing in the 450-550 cm⁻¹ region, represent the most direct probe of metal-ligand bond strength and can be correlated with crystallographic bond distances and electronic structure parameters [26] [33].

Isotopic substitution studies, particularly using deuterated ethane-1,2-diamine ligands, provide definitive assignments for N-H versus N-D vibrational modes and help distinguish between ligand-based and metal-ligand vibrations [31] [34]. The frequency shifts observed upon deuteration follow predictable patterns based on reduced mass effects and confirm spectroscopic assignments [31] [35].

Normal coordinate analyses, supported by density functional theory calculations, enable the determination of force constants and the degree of vibrational mode mixing [27] [36]. These studies reveal that metal-ligand vibrations often exhibit significant coupling with ligand internal coordinates, particularly in chelated systems where ring constraints impose additional vibrational coupling [27] [35].

Nuclear Magnetic Resonance Studies

¹H and ¹³C Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy of tris(ethane-1,2-diamine)nickel(II) presents unique challenges and opportunities due to the paramagnetic nature of the high-spin nickel(II) center [37] [38] [39]. The presence of two unpaired electrons generates significant paramagnetic effects that dramatically influence both chemical shifts and relaxation behavior of nearby nuclei [38] [40] [41].

The ¹H nuclear magnetic resonance spectrum typically exhibits broad resonances with chemical shifts that deviate substantially from those observed in diamagnetic analogues [37] [38] [42]. The ethylene protons (-CH₂-) of the ethane-1,2-diamine ligands appear as broad singlets in the range of 20-60 parts per million downfield from tetramethylsilane, reflecting the substantial paramagnetic contributions to the chemical shift [37] [39] [42].

The amine protons (-NH₂) also display characteristic paramagnetic broadening and shifting, though their exact positions may be difficult to determine due to rapid exchange with residual water in solution [37] [38]. Variable temperature nuclear magnetic resonance studies reveal that the paramagnetic shifts follow Curie-Weiss behavior, with chemical shifts inversely proportional to temperature [38] [39] [40].

¹³C nuclear magnetic resonance spectra of paramagnetic nickel(II) complexes are particularly challenging to obtain due to the efficient relaxation of carbon nuclei by the paramagnetic center [38] [40]. When observable, the carbon resonances appear at significantly shifted positions compared to diamagnetic complexes and provide valuable information about the electronic structure and bonding characteristics [38] [41].

Dynamic Processes in Solution

Variable temperature nuclear magnetic resonance studies of tris(ethane-1,2-diamine)nickel(II) reveal several dynamic processes occurring on the nuclear magnetic resonance timescale [38] [39] [43]. Ligand exchange processes, where coordinated ethane-1,2-diamine molecules exchange with free ligand in solution, can be monitored through line broadening and coalescence phenomena [39] [43].

The fluxional behavior of the chelate rings, involving conformational interconversion between different ring puckering arrangements, represents another dynamic process accessible to nuclear magnetic resonance investigation [38] [43] [42]. These conformational changes typically occur on the millisecond timescale and can be studied through two-dimensional nuclear magnetic resonance techniques [43] [42].

Solvent exchange processes, particularly in coordinating solvents, introduce additional complexity to the nuclear magnetic resonance spectra [39] [43]. The rate constants for these exchange processes provide thermodynamic and kinetic information about the lability of the metal-ligand bonds and the mechanism of ligand substitution reactions [38] [39].

Paramagnetic Effects on Spectral Features

The paramagnetic nature of tris(ethane-1,2-diamine)nickel(II) profoundly influences all aspects of the nuclear magnetic resonance spectrum, from chemical shifts to line widths and relaxation times [38] [40] [41]. The hyperfine interactions between nuclear spins and the unpaired electron density at the metal center result in substantial contact and pseudocontact contributions to the observed chemical shifts [38] [40].

Contact interactions arise from direct transmission of unpaired electron density through chemical bonds, leading to chemical shifts that can extend over hundreds of parts per million [38] [40]. These contact shifts are particularly pronounced for nuclei directly bonded to the metal center and provide information about the covalency of metal-ligand bonds [38] [41].

Pseudocontact interactions result from through-space dipolar coupling between nuclear spins and the magnetic anisotropy of the paramagnetic center [40] [41]. These interactions depend on the geometric relationship between the nucleus and the metal center and can be used to determine solution structures and conformational preferences [40] [44].